molecular formula C12H21BrO2 B13620249 3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran

3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran

Cat. No.: B13620249
M. Wt: 277.20 g/mol
InChI Key: JUKDJVQYKXRYMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran typically involves the reaction of tetrahydrofuran with 1-(bromomethyl)cycloheptane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether bond. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored closely to maintain optimal conditions and prevent any side reactions that could affect the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran has a wide range of applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound is utilized in the development of novel materials with specific properties.

    Biological Research: It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals.

    Industrial Applications: The compound is employed in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran involves its ability to undergo various chemical reactions, as described above. The bromomethyl group is particularly reactive, allowing the compound to participate in substitution and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran is unique due to its cycloheptyl ring, which imparts distinct steric and electronic properties. These properties influence the compound’s reactivity and make it suitable for specific applications that similar compounds may not be able to achieve .

Properties

Molecular Formula

C12H21BrO2

Molecular Weight

277.20 g/mol

IUPAC Name

3-[1-(bromomethyl)cycloheptyl]oxyoxolane

InChI

InChI=1S/C12H21BrO2/c13-10-12(6-3-1-2-4-7-12)15-11-5-8-14-9-11/h11H,1-10H2

InChI Key

JUKDJVQYKXRYMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CBr)OC2CCOC2

Origin of Product

United States

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